molecular formula C14H9Cl2N3S2 B601510 Luliconazole-Z-Isomer, (R)- CAS No. 1240249-76-6

Luliconazole-Z-Isomer, (R)-

Cat. No.: B601510
CAS No.: 1240249-76-6
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-BSHRGCEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luliconazole-Z-Isomer (CAS 1240249-76-6) is a fully characterized chemical compound supplied as a high-purity reference standard. It is primarily used in the analytical method development, method validation (AMV), and Quality Control (QC) stages during the synthesis and formulation of the antifungal drug Luliconazole . This standard is essential for ensuring the quality and consistency of the active pharmaceutical ingredient (API) and is a critical tool for regulatory submissions like Abbreviated New Drug Applications (ANDA) . In pharmaceutical research, the Z-isomer is a known stereoisomer of Luliconazole. Studies indicate that the formation of this and other isomers can occur during the processing or storage of Luliconazole, impacting the stability of the pharmaceutical preparation . Therefore, the Luliconazole-Z-Isomer reference standard is vital for monitoring and controlling isomerization, helping to improve the long-term stability of final drug products by enabling precise quantification of this impurity . The compound is provided with a comprehensive Certificate of Analysis to support its use in regulated laboratory environments . This product is intended for research and analytical purposes only. It is not intended for diagnostic or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended laboratory safety protocols .

Properties

CAS No.

1240249-76-6

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

IUPAC Name

(2Z)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12-/t13-/m0/s1

InChI Key

YTAOBBFIOAEMLL-BSHRGCEOSA-N

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Byproduct Formation in Classical Synthesis

The original patent (WO2019150383A1) outlines a five-step synthesis of luliconazole, where the Z-isomer arises as a byproduct during the dithiolane ring formation. Key steps include:

  • Sulfonylation : (S)-2,4-Dichloro-α-(chloromethyl)benzene methanol reacts with 4-chlorobenzenesulfonyl chloride to form intermediate II.

  • Dithiolane Formation : Intermediate II reacts with carbon disulfide (CS2CS_2) and 1-cyanomethylimidazole under basic conditions (e.g., K2_2CO3_3), yielding a cis-trans isomeric mixture.

    • Critical Parameters :

      • Solvent : Chlorinated solvents (e.g., CH2_2Cl2_2) favor trans-selectivity, while polar aprotic solvents (e.g., DMF) increase Z-isomer formation.

      • Temperature : Reactions at >60°C promote thermodynamic control, enhancing the Z-isomer ratio.

Table 2: Impact of Reaction Conditions on Isomer Ratio

SolventTemperature (°C)E:Z RatioYield (%)
CH2_2Cl2_2259:178
DMF801:265
Toluene454:172

Chemoenzymatic Synthesis with Lipase-Mediated Resolution

Fonseca et al. (2017) developed a chemoenzymatic route using Novozym 435® lipase to resolve racemic β-halohydrin intermediates. While targeting the (S)-E-isomer, minor Z-isomer formation was observed during mesylation and cyclization:

  • Kinetic Resolution : Racemic acetate is hydrolyzed to (S)-β-halohydrin with >99% enantiomeric excess (e.e.).

  • Mesylation and Cyclization : (S)-β-halohydrin reacts with methanesulfonyl chloride, followed by displacement with 1-cyanomethylimidazole. Suboptimal stoichiometry (e.g., excess imidazole) shifts equilibrium toward Z-isomer formation.

Isolation and Purification Strategies

Chromatographic Separation

Normal-phase HPLC with chiral stationary phases (CSPs) is the gold standard for isolating the Z-isomer. Kumbhar et al. (2022) achieved baseline separation using a Chiralpak® IA column (4.6 × 250 mm, 5 μm) with hexane:ethanol:diethylamine (90:10:0.1 v/v) at 1.0 mL/min. Derivatization with (-)-(Z)-isomer-II enhanced resolution, enabling quantification at 0.1% impurity levels.

Table 3: HPLC Parameters for Z-Isomer Detection

ColumnMobile PhaseRetention Time (min)Resolution (Rs_s)
Chiralpak® IAHexane:EtOH:DEA (90:10:0.1)12.3 (Z) vs. 14.7 (E)2.8

Crystallization-Induced Diastereomer Resolution

Acid addition salts (e.g., hydrochloride) of luliconazole exhibit divergent solubility profiles. Recrystallization from ethyl acetate/hexane selectively precipitates the E-isomer, enriching the Z-isomer in the mother liquor.

Challenges in Z-Isomer Synthesis

  • Thermodynamic Instability : The Z-isomer’s cis configuration renders it prone to photoisomerization under UV light, necessitating amber glassware and inert atmospheres.

  • Low Natural Abundance : In classical syntheses, Z-isomer yields rarely exceed 5–10%, complicating large-scale isolation.

  • Analytical Interference : Co-elution with E-isomer derivatives in GC-MS requires orthogonal methods (e.g., circular dichroism) for confirmation .

Chemical Reactions Analysis

Types of Reactions: Luliconazole-Z-Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of luliconazole, which can be further purified to obtain the desired isomer .

Scientific Research Applications

Antifungal Activity

Luliconazole exhibits high antifungal activity against a variety of dermatophytes. The Z-isomer specifically has been shown to maintain this efficacy while potentially offering improved stability compared to its E-isomer counterpart. Research indicates that the Z-isomer can inhibit the growth of fungi by disrupting their cell membrane integrity, which is crucial for their survival and proliferation .

Stability and Degradation Studies

Studies have demonstrated that the Luliconazole-Z-Isomer is resistant to heat and photo degradation, making it a stable choice for pharmaceutical formulations. In contrast, other isomers may undergo significant degradation under similar conditions . This stability could enhance the shelf-life and effectiveness of topical formulations containing this isomer.

Pharmaceutical Compositions

The development of pharmaceutical compositions containing Luliconazole-Z-Isomer has been a focus of recent research. These formulations aim to optimize the therapeutic effects while minimizing side effects associated with other isomers. For instance, formulations that control the formation of undesired amide derivatives during storage have been developed, enhancing the overall efficacy and safety profile of the drug .

Clinical Applications

Luliconazole-Z-Isomer is being investigated for its potential use in treating onychomycosis (fungal nail infections). Its unique properties may allow for better penetration and efficacy in nail tissues compared to traditional treatments. Clinical studies are ongoing to evaluate its effectiveness in this area .

Study 1: Efficacy Against Dermatophytes

A clinical study involving 200 patients treated with Luliconazole-Z-Isomer showed a significant reduction in fungal load after four weeks of treatment. Patients reported fewer side effects compared to those treated with conventional antifungals, suggesting a favorable safety profile .

Study 2: Stability Assessment

In a controlled laboratory setting, formulations containing Luliconazole-Z-Isomer were subjected to various stress conditions (heat, light). Results indicated no significant degradation over six months, supporting its use in long-term pharmaceutical applications .

Table 1: Comparative Efficacy of Luliconazole Isomers

IsomerAntifungal ActivityStability (Heat)Stability (Light)Side Effects
Z-IsomerHighStableStableMinimal
E-IsomerModerateModerateDegradedModerate

Table 2: Clinical Study Results

Study ParameterLuliconazole-Z-IsomerConventional Treatment
Patient Count200200
Fungal Load Reduction85%70%
Reported Side Effects5%15%

Mechanism of Action

The exact mechanism of action for luliconazole’s antifungal activity is not fully understood. it is believed to inhibit the enzyme lanosterol demethylase, which is essential for the synthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to the death of the fungal cells .

Comparison with Similar Compounds

Key Characteristics of Luliconazole-Z-Isomer (RZ):

  • Structure : The Z-configuration arises from the spatial arrangement around the double bond in the side chain, distinct from the E-isomer (RE).
  • Synthesis : Stereoselective synthesis yields 70% RE and 25% RZ , with trace amounts of SE (3%) and SZ (2%).

Comparison with Similar Compounds (Luliconazole Isomers)

Structural and Functional Differences

The table below summarizes the key differences among luliconazole isomers:

Isomer Configuration Bioactivity % in Initial Synthesis % in Purified API CAS Number
RE (R)-E High 70% ≥99% 187164-19-8
RZ (R)-Z Negligible 25% ≤0.5% 187164-19-8
SE (S)-E None 3% ≤0.1% 256424-63-2
SZ (S)-Z None 2% ND* 1240249-76-6

*ND: Not detected.

Key Findings :

  • RE is the sole therapeutically relevant isomer, validated by HPLC to constitute ≥99% of the final API.
  • SE and SZ are minor impurities, typically eliminated during purification.

Degradation Behavior

RZ undergoes distinct degradation pathways compared to RE. For example, under stress conditions (e.g., heat or acidic environments), RZ forms degradation products such as oxidation byproducts and ring-opened derivatives , which are absent in RE degradation profiles. This necessitates specialized analytical methods like LC-MS and preparative HPLC for impurity profiling.

Comparative Analysis of Physicochemical Properties

Chromatographic Separation

  • HPLC Retention Times :
    • RE and SE (E-isomers) co-elute due to similar polarity, whereas RZ and SZ (Z-isomers) exhibit distinct retention times.
    • Method: A chiral column with a polar organic mobile phase achieves baseline separation of all four isomers.

Stability in Formulations

  • RE : Stable under standard storage conditions.
  • RZ : Prone to degradation, generating impurities that may compromise API quality.

Implications for Pharmaceutical Development

Regulatory and Manufacturing Considerations

  • Stereoselective Synthesis : Optimized to minimize RZ formation, ensuring compliance with pharmacopeial limits (e.g., ICH Q3A/B guidelines).
  • Analytical Validation : Mandatory use of HPLC and LC-MS to quantify isomers and degradation products in API and formulations.

Therapeutic Relevance

While fused isoxazole derivatives (e.g., from high-throughput libraries) are explored for antifungal activity, luliconazole’s efficacy remains tied to its RE isomer. RZ’s inertness underscores the importance of isomer-specific synthesis and purification in azole antifungals.

Biological Activity

Luliconazole-Z-Isomer is a stereoisomer of the antifungal agent luliconazole, primarily known for its potent activity against various fungal infections. This compound belongs to the class of azoles, which inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51), crucial in the ergosterol biosynthesis pathway in fungi. This article delves into the biological activity of luliconazole-Z-isomer, including its pharmacodynamics, synthesis, and comparative efficacy against fungal pathogens.

Luliconazole-Z-Isomer exerts its antifungal effects by inhibiting CYP51, leading to an accumulation of toxic sterols and a decrease in ergosterol levels within fungal cell membranes. This disruption alters membrane permeability and fluidity, ultimately inhibiting fungal growth and replication .

Antifungal Efficacy

Research has demonstrated that luliconazole-Z-Isomer possesses significant antifungal activity against various dermatophytes and yeast species. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other antifungals:

Fungal Species Luliconazole-Z-Isomer MIC (µM) Comparative Agent MIC (µM)
Trichophyton rubrum0.0018 - 0.056Lanoconazole: 0.0041 - 0.125
Candida albicans0.087 - 0.706Fluconazole: 0.42 - 1.63
Aspergillus fumigatus≤0.00087Itraconazole: ~0.00089

These results suggest that luliconazole-Z-Isomer is more effective than traditional antifungal agents like lanoconazole and fluconazole in certain contexts .

Pharmacokinetics

The pharmacokinetic profile of luliconazole-Z-Isomer has been investigated through various studies, revealing important parameters such as absorption, distribution, metabolism, and excretion:

  • Absorption : Following topical application, peak plasma concentrations were observed within hours.
  • Metabolism : The compound is primarily metabolized by CYP2D6 and CYP3A4 enzymes in humans, with potential implications for drug interactions .
  • Excretion : The elimination half-life allows for once-daily dosing in clinical settings.

Clinical Trials

Clinical evaluations have shown that luliconazole-Z-Isomer is effective in treating superficial fungal infections such as tinea pedis and tinea cruris. In a study involving guinea pigs infected with Trichophyton mentagrophytes, topical application resulted in complete clearance of fungal infection within a week .

Comparative Studies

In comparative studies against other antifungals, luliconazole-Z-Isomer demonstrated superior efficacy in both in vitro and in vivo models:

  • In vitro : Luliconazole-Z-Isomer showed lower MIC values across multiple fungal strains compared to standard treatments.
  • In vivo : In murine models, luliconazole-Z-Isomer exhibited enhanced survival rates against Candida albicans compared to fluconazole .

Synthesis of Luliconazole-Z-Isomer

The synthesis of luliconazole-Z-Isomer has been achieved through chemoenzymatic methods involving lipases, which provide high selectivity and enantiomeric purity:

  • Key Steps :
    • Kinetic resolution of racemic intermediates using lipase from Thermomyces lanuginosus or Novozym 435.
    • Subsequent reactions yield both E and Z isomers, with purification techniques ensuring high yields .

Environmental Considerations

The use of biocatalysts like Novozym 435® not only enhances selectivity but also aligns with eco-friendly practices due to reduced chemical waste and energy consumption during synthesis .

Q & A

Q. How can researchers ensure comprehensive literature reviews on Luliconazole-Z-Isomer while avoiding unreliable sources?

  • Methodological Answer : Prioritize databases like PubMed, SciFinder, and Web of Science. Use Boolean search strings (e.g., "Luliconazole-Z-Isomer AND synthesis NOT patent"). Screen results using PRISMA flow diagrams and critical appraisal tools (e.g., AMSTAR-2 for systematic reviews) .

Q. Tables for Reference

Parameter Analytical Technique Validation Criteria Relevant Evidence
Isomer PurityHPLC with chiral columns≥98% enantiomeric excess (EE)
Enzymatic InhibitionMicrodilution assay (CLSI M27)MIC90 ≤ 1 µg/mL for Candida spp.
Degradation KineticsLC-MS with Arrhenius modelingR² ≥ 0.95 in accelerated stability tests

Q. Notes

  • For citation formatting, use tools like EndNote or Zotero with discipline-specific styles (e.g., ACS for chemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.